molecular formula C30H40O7 B607596 Ganoderenic Acid D CAS No. 100665-43-8

Ganoderenic Acid D

Cat. No. B607596
M. Wt: 512.643
InChI Key: JGWQYLZHPPFHEH-HNXDABDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderenic Acid D is a natural product found in Gloeophyllum odoratum . It is a triterpene identified from the effective compounds of Ganoderma lucidum extract (GLE) . It is the major active component of Ganoderma lucidum .


Synthesis Analysis

The biosynthesis of Ganoderenic Acid D has been studied in engineered yeast . The elucidation of its biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield .


Molecular Structure Analysis

The molecular formula of Ganoderenic Acid D is C30H40O7 . The exact mass is 512.28 and the molecular weight is 512.643 . The structure of Ganoderenic Acid D contains total 80 bond(s); 40 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 7 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 4 ketone(s) .


Chemical Reactions Analysis

The physicochemical properties of Ganoderenic Acid D were characterized by transmission electron microscopy, dynamic light scattering, X-ray powder diffraction, and Fourier transform infrared spectroscopy .


Physical And Chemical Properties Analysis

The computed properties of Ganoderenic Acid D include a molecular weight of 512.6 g/mol, XLogP3-AA of 2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 7, Rotatable Bond Count of 5, Exact Mass of 512.27740361 g/mol, Monoisotopic Mass of 512.27740361 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 37, Formal Charge of 0, and Complexity of 1170 .

Scientific Research Applications

  • Structural Analysis : Ganoderenic Acid D was isolated from the fungus Ganoderma lucidum and its structure was determined using spectral data and chemical interconversions (Komoda et al., 1985).

  • Anti-Cancer Properties : A study on the anti-cancer pharmacological mechanisms of Ganoderma lucidum extract, which includes Ganoderenic Acid D, demonstrated its potential in inhibiting tumor growth. The study also explored the regulation mechanisms of this compound on tumor cells (Zhao & He, 2018).

  • Cytotoxic Effects : Research has shown that Ganoderenic Acid D exhibits cytotoxic effects against various human carcinoma cell lines, suggesting its potential in cancer treatment (Ruan et al., 2014).

  • Inhibitory Effects on Aldose Reductase : Ganoderenic Acid D, along with other related compounds, has been found to inhibit human aldose reductase in vitro, which is significant for managing complications of diabetes (Fatmawati, Shimizu, & Kondo, 2010).

  • Metabolism Analysis : A study identified the metabolites of Ganoderic Acid D through liquid chromatography and mass spectrometry, providing insights into its metabolic pathways and excretion routes, which are crucial for understanding its pharmacokinetics (Cheng et al., 2012).

  • Isolation and Purification Techniques : Advanced techniques like counter-current chromatography have been employed for the isolation and purification of Ganoderenic Acid D from Ganoderma lucidum, enhancing the efficiency and purity of the compound for research and potential therapeutic use (Cheng et al., 2012).

  • Quality Control in Commercial Products : The concentration and quality of Ganoderenic Acid D, along with other triterpenoids, have been studied for quality control in commercial products derived from Ganoderma lucidum (Yeung et al., 2021).

Safety And Hazards

The safety data sheet for Ganoderenic Acid D advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWQYLZHPPFHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316109
Record name Ganoderenic acid d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76378890

CAS RN

100665-43-8
Record name Ganoderenic acid d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100665-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganoderenic acid d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
161
Citations
CL Hsu, GC Yen - The enzymes, 2014 - Elsevier
… B, ganodermanondiol, ganoderic acid TR, GDNT, ganoderiol F, ganoderic acid DM, ganoderon B, lucidumol A, lucidenic acid A, ganoderic acid D, ganoderic acid F, ganoderenic acid D…
Number of citations: 33 www.sciencedirect.com
CR Cheng, M Yang, SH Guan, XH Wu, XY Pang… - … of Chromatography B, 2013 - Elsevier
… Representative multiple reaction monitoring chromatograms of ganoderic acid D, ganoderenic acid D, and ganoderic acid B: (A) blank plasma spiked with the two analytes and IS; (B) …
Number of citations: 12 www.sciencedirect.com
J Lu, A Zhang, F Zhang, RJ Linhardt, Z Zhu… - Biomedicine & …, 2023 - Elsevier
… The side effects of Ganoderenic acid D (GAD) on the major organs could be reduced after … Ganoderenic acid D (GAD) is one of such GLT species. GAD was found to inhibit the …
Number of citations: 3 www.sciencedirect.com
Y Qi, L Zhao, HH Sun - Frontiers in pharmacology, 2012 - frontiersin.org
To examine the composition of lanostanoids in Ganoderma lucidum, we have developed a liquid chromatography–mass spectrometry (LC–MS) method by using the ganoderic acids …
Number of citations: 22 www.frontiersin.org
SH Shim, J Ryu, JS Kim, SS Kang, Y Xu… - Journal of natural …, 2004 - ACS Publications
… The 13 C NMR data were similar to those of ganoderenic acid D, 16 except for the absence of the signal for a carboxylic acid being replaced by peaks at δ C 176.3 and 51.9 (δ H 3.69) …
Number of citations: 47 pubs.acs.org
H Xin, L Fang, J Xie, W Qi, Y Niu, F Yang… - … Journal of Medicinal …, 2018 - dl.begellhouse.com
Ganoderma lucidum is one of the most commonly used mushrooms in traditional Chinese medicine, with significant immunomodulatory and antitumor effects. Triterpenoids are deemed …
Number of citations: 12 www.dl.begellhouse.com
J Meng, S Wang, J He, S Zhu, B Huang… - Acta Pharmacologica …, 2020 - nature.com
… GAD-A, GAD-B, GAD-D, and GAD-F are the abbreviations for Ganoderenic acid A, Ganoderenic acid B, Ganoderenic acid D and Ganoderenic acid F, respectively. Scale bars, 200 μm. …
Number of citations: 25 www.nature.com
S Baby, AJ Johnson, B Govindan - Phytochemistry, 2015 - Elsevier
Ganoderma is a genus of medicinal mushrooms. This review deals with secondary metabolites isolated from Ganoderma and their biological significance. Phytochemical studies over …
Number of citations: 379 www.sciencedirect.com
DH Chen, WKD Chen - Journal of food and drug analysis, 2003 - jfda-online.com
… (6), C6 (7), G (8) and ganoderenic acid D (9). A reverse-phase HPLC method was also established … Among these compounds, ganoderic acid E, C5, C6, G and ganoderenic acid D were …
Number of citations: 38 www.jfda-online.com
HW Kim, BK Kim - International journal of medicinal mushrooms, 1999 - dl.begellhouse.com
The fruiting body of Ganoderma lucidum (Curt.: Fr.) P. Karst. has been considered as a panacea for all types of diseases as described 2000 years ago in Shen Nung's Herbal. The …
Number of citations: 165 www.dl.begellhouse.com

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